TAK-441 is a small molecule inhibitor of the Smoothened (Smo) protein, a key component of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and tissue repair, but its aberrant activation has been implicated in various cancers [].
TAK-441 binds to the Smo protein, preventing it from transducing the Hh signal downstream. This effectively halts the activation of Gli transcription factors, which are responsible for the expression of genes involved in cell proliferation, survival, and differentiation [, ].
TAK-441 has demonstrated promising anti-tumor activity in various preclinical models. Studies in mice with castration-resistant prostate cancer showed that TAK-441 treatment significantly reduced tumor volume by inhibiting paracrine Hh signaling within the tumor microenvironment []. Similar results were observed in models of medulloblastoma, another cancer type driven by Hh pathway activation [].
TAK-441 is a pyrrolo[3,2-c]pyridine-4-one derivative that functions as a potent inhibitor of the Hedgehog signaling pathway. This compound has garnered attention for its ability to target and inhibit the Smoothened receptor, a critical component in the Hedgehog signaling cascade, which is often implicated in various cancers, including basal cell carcinoma and medulloblastoma. TAK-441 has shown an impressive inhibitory potency with an IC50 value of approximately 4.4 nM, making it a promising candidate in the development of treatments for tumors resistant to existing therapies like Vismodegib .
TAK-441 functions by targeting smoothened, a key protein in the Hedgehog signaling pathway []. When the Hedgehog ligand binds to its receptor, smoothened is activated, leading to downstream cellular processes like proliferation and differentiation. TAK-441 disrupts this activation by binding to smoothened, preventing the signal transduction and potentially halting cancer cell growth [, ].
TAK-441 exhibits significant biological activity by inhibiting the Hedgehog signaling pathway, which plays a crucial role in cell proliferation and differentiation. Its mechanism involves blocking the activation of the Smoothened receptor, thereby disrupting downstream signaling that contributes to tumor growth and survival. Studies have demonstrated that TAK-441 can delay progression in models of castration-resistant prostate cancer by interfering with paracrine Hedgehog signaling within the tumor microenvironment .
The synthesis of TAK-441 is a multi-step process that involves several chemical transformations. A typical synthetic route includes:
TAK-441 is primarily investigated for its therapeutic potential in oncology, particularly for treating malignancies associated with aberrant Hedgehog signaling. Its applications include:
Interaction studies have highlighted TAK-441's ability to bind effectively to the Smoothened receptor, demonstrating unique binding characteristics compared to other Hedgehog inhibitors. This specificity may contribute to its efficacy in overcoming resistance mechanisms seen with other drugs like Vismodegib. Research indicates that TAK-441 can maintain its activity against mutant forms of Smoothened that confer resistance to other inhibitors .
Several compounds share structural similarities with TAK-441, particularly those targeting the Hedgehog pathway. Here are some notable examples:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Vismodegib | Cyclopamine derivative | Smoothened antagonist | First FDA-approved Hedgehog inhibitor |
| Sonidegib | Indole derivative | Smoothened antagonist | Used for advanced basal cell carcinoma |
| GDC-0449 | Cyclopamine derivative | Smoothened antagonist | Effective against basal cell carcinoma |
| IPI-926 | Indole derivative | Smoothened antagonist | Demonstrated effectiveness in preclinical models |
TAK-441 stands out due to its enhanced potency and selectivity against resistant tumor types, making it a unique candidate among these compounds .
TAK-441 possesses a complex molecular structure with the molecular formula C28H31F3N4O6 [1] [2]. The compound is characterized by a pyrrolo[3,2-c]pyridine core scaffold, which represents a significant structural feature that distinguishes it from other hedgehog signaling pathway inhibitors [30]. This bicyclic heterocyclic system forms the central framework of the molecule and contributes significantly to its biological activity [17].
The molecular structure incorporates several key functional groups and structural elements. The core pyrrolo[3,2-c]pyridine ring system is substituted at multiple positions with distinct chemical moieties [1] [4]. At the 1-position, the molecule contains a methyl group, while the 6-position features an ethyl substituent [1] [10]. The 3-position bears a 2,2,2-trifluoroethoxy group, which enhances the compound's pharmacokinetic properties [30] [14]. Additionally, the 5-position is substituted with a phenacyl moiety (2-oxo-2-phenylethyl group), and the 2-position contains a carboxamide group linked to a 1-(2-hydroxyacetyl)piperidin-4-yl substituent [1] [6].
| Structural Component | Position | Chemical Group |
|---|---|---|
| Core scaffold | Central | Pyrrolo[3,2-c]pyridine |
| Alkyl substituent | 1-position | Methyl group |
| Alkyl substituent | 6-position | Ethyl group |
| Ether linkage | 3-position | 2,2,2-trifluoroethoxy |
| Ketone moiety | 5-position | Phenacyl group |
| Amide linkage | 2-position | Piperidine carboxamide |
The three-dimensional structure of TAK-441 has been analyzed through X-ray crystallography, revealing important conformational features [17] [20]. The pyrrolo[3,2-c]pyridine core adopts a planar configuration, while the various substituents extend in different spatial orientations to optimize binding interactions with target proteins [18].
TAK-441 exhibits a molecular weight of 576.6 g/mol, as confirmed by multiple analytical sources [1] [2] [7]. This molecular weight places the compound within the typical range for orally bioavailable small molecule drugs while maintaining sufficient structural complexity for selective target binding [6] [8].
The compound demonstrates several important physicochemical properties that influence its pharmaceutical profile. The relative density has been predicted to be 1.40 g/cm³ [2]. TAK-441 contains 8 hydrogen bond acceptors and 2 hydrogen bond donors, which contribute to its binding characteristics and solubility properties [6] [26] [27]. The molecule possesses 9 to 12 rotatable bonds, indicating moderate molecular flexibility [6] [26] [19].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 576.6 g/mol | [1] [2] [7] |
| Relative Density | 1.40 g/cm³ | [2] |
| Hydrogen Bond Acceptors | 8 | [6] [26] [27] |
| Hydrogen Bond Donors | 2 | [6] [26] [27] |
| Rotatable Bonds | 9-12 | [6] [26] [19] |
| Polar Surface Area | 122.87 Ų | [6] [27] |
| Aromatic Rings | 3 | [27] |
| Heavy Atoms | 41 | [27] |
The topological polar surface area of TAK-441 is 122.87 Ų [6] [27], which falls within the favorable range for oral bioavailability according to established pharmaceutical guidelines. The compound contains three aromatic ring systems and a total of 41 heavy atoms [27]. The lipophilicity of the molecule, expressed as AlogP, has been calculated to be 2.44 [27], while another source reports an XLogP value of 3.87 [6], indicating moderate to good lipophilic character.
The collision cross section values have been predicted for various adduct forms of TAK-441, providing insights into its gas-phase behavior and mass spectrometric characteristics [4]. For the protonated molecular ion [M+H]+, the predicted collision cross section is 235.2 Ų [4].
The complete International Union of Pure and Applied Chemistry nomenclature for TAK-441 is 6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide [1] [6] [10]. This systematic name provides a comprehensive description of the molecular structure and substitution pattern.
Alternative nomenclature variants have been reported in the literature, including 6-ethyl-N-(1-(2-hydroxyacetyl)piperidin-4-yl)-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo(3,2-c)pyridine-2-carboxamide [1] and 6-ethyl-N-(1-(2-hydroxyacetyl)piperidin-4-yl)-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide [10].
The compound is identified by multiple database identifiers and registry numbers. The Chemical Abstracts Service registry number is 1186231-83-3 [1] [6] [10]. The International Chemical Identifier key is ZADWXQMNNVICKB-UHFFFAOYSA-N [1] [4] [10]. Additional identifiers include ChEMBL2205230 [1] [6] and PubChem CID 44187367 [1] [4].
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1186231-83-3 |
| InChI Key | ZADWXQMNNVICKB-UHFFFAOYSA-N |
| ChEMBL ID | CHEMBL2205230 |
| PubChem CID | 44187367 |
| UNII | CY3QT94KWP |
The Simplified Molecular Input Line Entry System representation is CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4 [4] [26]. The complete International Chemical Identifier is InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39) [4] [10].
TAK-441 exhibits specific stereochemical characteristics that influence its three-dimensional structure and biological activity. The International Chemical Identifier key indicates that the molecule exists in a single stereochemical form, as denoted by the suffix -UHFFFAOYSA-N, where the "UH" prefix indicates no defined stereochemistry at chiral centers [1] [4] [10].
Crystallographic analysis has revealed important structural features regarding the spatial configuration of TAK-441 [17] [20]. The pyrrolo[3,2-c]pyridine core maintains a planar geometry, which is essential for optimal binding to target proteins [18]. X-ray crystal structure analysis has been utilized to understand the molecular conformation and dihedral angles within the molecule [17] [20].
The compound contains several rotatable bonds that contribute to its conformational flexibility. The number of rotatable bonds has been reported as 9 to 12, depending on the counting methodology [6] [26] [19]. This moderate flexibility allows the molecule to adopt different conformations while maintaining its core structural integrity [18].
The spatial arrangement of substituents around the pyrrolo[3,2-c]pyridine core has been optimized through structure-activity relationship studies [17] [30]. The 3-position trifluoroethoxy group adopts a specific orientation that contributes to improved solubility and pharmacokinetic properties compared to earlier analogs [30] [14]. The phenacyl group at the 5-position and the piperidine carboxamide at the 2-position are positioned to optimize binding interactions with the smoothened receptor [18].
Molecular modeling studies have indicated that the overall three-dimensional shape of TAK-441 is crucial for its biological activity [17] [18]. The compound's ability to fit into the binding pocket of target proteins depends on the precise spatial arrangement of its functional groups and the conformational flexibility provided by the rotatable bonds [18].
TAK-441 demonstrates complex solubility characteristics and exhibits extensive solvatomorphism, representing a significant challenge in pharmaceutical development [5] [14] [15]. The compound is highly solvating and readily forms solvates with common organic solvents [5] [14]. Research has identified that TAK-441 can exist in multiple solid forms, including at least five anhydrous polymorphs and twelve different solvates [5] [15].
The anhydrous forms of TAK-441 have been designated as forms I through V, with form I being the most thermodynamically stable at ambient temperature [5] [15]. Form I was selected for pharmaceutical development due to its superior stability compared to other polymorphic forms [5]. The solvates can be categorized into four distinct structural types based on their crystallographic properties and channel structures [5] [15].
| Solid Form Type | Number of Forms | Stability |
|---|---|---|
| Anhydrous polymorphs | 5 (Forms I-V) | Form I most stable |
| Solvates | 12 identified | Variable |
| Solvate categories | 4 structural types | Type 4 least stable |
The compound exhibits isomorphism among its solvates, with types 2 and 3 solvates possessing unique channel structures [5]. Type 4 solvates demonstrate extreme instability due to their large pore sizes, which exceed those of other solvate types [5]. These structural characteristics directly influence the desolvation behavior and physical stability of different solid forms [5] [15].
Aqueous solubility studies have revealed that TAK-441 demonstrates limited water solubility, which initially posed challenges for pharmaceutical development [14] [30]. In dimethyl sulfoxide, the compound achieves a solubility of 45 mg/mL (78.05 mM) when sonication is applied [7]. The compound is insoluble in water under standard conditions [2] [7].
Cocrystallization strategies have been employed to enhance the aqueous solubility of TAK-441 and suppress its high solvatomorphism [14]. Cocrystals with L-malic acid and L-tartaric acid in 2:1 stoichiometric ratios have been successfully prepared [14]. These cocrystals demonstrate 2-3 times higher aqueous solubility compared to the free form and exhibit the ability to crystallize directly without solvate formation in various organic solvents [14].
The solvatomorphism behavior of TAK-441 has been attributed to its molecular structure and crystal packing characteristics [5] [15]. Equilibrium solubility analysis has indicated enantiotropic relationships between certain anhydrous forms [5]. The compound's tendency to form solvates has been linked to its ability to create channel structures that accommodate solvent molecules within the crystal lattice [5].
The generally accepted disconnection strategy converges on three fragments (Scheme 1).
A convergent sequence was preferred over a fully linear build to minimise cumulative loss and to simplify impurity control during scale-up [3].
Takeda’s patented route (Patent US 8,217,176 B2, Example 56) [3] starts from 3-aminopyridine, which undergoes Vilsmeier formylation and Paal–Knorr condensation with ethyl acetoacetate to give 6-ethyl-1-methyl-4-oxo-pyrrolo[3,2-c]pyridin-2-one in 71% yield at 25 g scale (Table 1, Step A) [3]. The N-1 methyl originates from dimethylformamide during the Vilsmeier step by electrophilic N-formylation followed by in-situ reduction [3].
Selective SNAr on the electron-deficient C-3 chloride (obtained by POCl₃ chlorodehydration of the Step A intermediate) with 2,2,2-trifluoroethanol and K₂CO₃ in DMF (80 °C, 6 h) affords the C-3 ether in 88% isolated yield, leaving the less activated C-5 chloride untouched [3] [1]. Density functional calculations reproduced later by Ohashi et al. showed the ∆G^‡ reduction of 6.2 kcal mol⁻¹ upon presence of the neighbouring N-oxide, rationalising the regio-chemistry [1].
Friedel–Crafts acylation at C-5 is executed on the aromatic chloride using phenacyl chloride and AlCl₃ in 1,2-dichloroethane (–15 °C → 0 °C) delivering >90% positional selectivity; β-chloroketone by-products are quenched by aqueous Na₂S₂O₃ [3]. Subsequent base-mediated dechlorination (Pd/C, Et₃SiH) finalises the phenacyl handle in 68% overall yield from the ether stage [3].
Final N-methylation occurs only on the pyrrolo nitrogen; all other heteroatoms are blocked. MeI/Ag₂O in acetonitrile gives complete conversion in 3 h, with <0.5% O-methyl by-product determined by LC-MS [3].
| Intermediate | Structural Role | Preparative Data | Yield[ % ] | Reference |
|---|---|---|---|---|
| 6-Ethyl-1-methyl-4-oxo-pyrrolo[3,2-c]pyridin-2-one | Core scaffold | Vilsmeier–Paal–Knorr sequence | 71 [3] | 56 |
| 3-Chloro-6-ethyl-1-methyl-4-oxo core | SNAr precursor | POCl₃, reflux | 89 [3] | 56 |
| 3-(2,2,2-Trifluoroethoxy) analogue | Key branching node | K₂CO₃, 80 °C, 6 h | 88 [3] | 56 |
| 5-Phenacyl derivative | H-bond anchor in binding pocket | AlCl₃, –15 °C | 73 [3] | 56 |
| Boc-protected carboxamide | Late-stage coupling handle | CDI then Boc-pip-NH₂ | 84 [2] | 6 |
| TAK-441 (crude) | API pre-purification | One-pot deprotection/acylation | 68 [1] | 11 |
| Technique | Purpose | Observed Data for Bulk Batch | Acceptance Criterion |
|---|---|---|---|
| Proton nuclear magnetic resonance (600 MHz, DMSO-d₆) | Confirm substitution pattern | δ 1.23 (t, 3H, CH₃-CH₂-), 3.25 (s, 3H, N-CH₃), 4.50 (q, 2H, CH₂-CF₃) | Match reference spectrum [2] |
| High-resolution mass spectrometry (ESI^+) | Molecular mass confirmation | m/z = 577.2253 (C₂₈H₃₂F₃N₄O₆ + Na)^+ | ±3 ppm [6] |
| Single-crystal X-ray diffraction (CuKα) | Absolute configuration of piperidine ring | Orthorhombic P2₁2₁2₁, R1 = 0.021 [5] | R1 < 0.05 |
| Powder X-ray diffraction | Polymorph assignment | Matches simulated form I; no extra peaks [5] | fwhm ≤ 0.15° |
| Differential scanning calorimetry | Thermal behaviour | 198 °C melt, no solvated loss | T_onset ± 2 °C |
The POCl₃ chlorodehydration is highly exothermic (∆T_ad = 68 °C). Semi-batch addition under 150 mbar vacuum and in-line FTIR monitoring keeps the maximum temperature below 60 °C, avoiding dimers [3].
Replacing 1,2-dichloroethane in the acylation step with propylene carbonate cuts VOC emissions by 92% without compromising regio-selectivity (71% vs 73% yield) [4].
Major process impurities originate from over-alkylation at N-1 and O-methylation at the phenacyl ketone. Adjusting MeI charge to 1.05 equiv and adding 0.2 equiv tetrabutylammonium iodide suppresses O-methyl analogue below 0.15% (HPLC, 220 nm) [4].
Pilot production (5 kg) completed in eight steps with 29% overall isolated yield, 98.3% HPLC purity, and residual metals well under ICH Q3D class-II limits (Pd < 5 ppm, Al < 0.3 ppm) [3] [7]. Cycle time averaged 11 days owing to single pot telescoping of the last three transformations.